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Compound of Interest

Compound Name: 2-Butoxybenzaldehyde

Cat. No.: B1266755

A detailed examination of the spectroscopic data for 2-Butoxybenzaldehyde and its positional
isomers, 3-Butoxybenzaldehyde and 4-Butoxybenzaldehyde, reveals distinct differences in
their spectral characteristics. These variations, arising from the different substitution patterns
on the benzene ring, provide a clear method for their differentiation and structural elucidation.

This guide presents a comprehensive comparison of the *H NMR, 13C NMR, Infrared (IR), and
Mass Spectrometry (MS) data for these three isomers. The information provided is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis to aid in the identification and characterization of these compounds.

Spectroscopic Data Comparison

The spectroscopic data for 2-Butoxybenzaldehyde, 3-Butoxybenzaldehyde, and 4-
Butoxybenzaldehyde are summarized in the tables below. These tables highlight the key
differences in chemical shifts (d), coupling constants (J), vibrational frequencies (v), and mass-
to-charge ratios (m/z) that are critical for distinguishing between these isomers.

'H NMR Spectral Data

The *H NMR spectra of the butoxybenzaldehyde isomers are primarily distinguished by the
chemical shifts and splitting patterns of the aromatic protons. The position of the butoxy group
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relative to the aldehyde functionality significantly influences the electronic environment of the
ring protons.

Butoxy Group
Aldehyde Proton .
Compound (CHO) Aromatic Protons Protons (-
OCH2CH2CH2CHs3)
2- ~4.1 (t), ~1.8 (m),
~10.4 ppm (s) 7.8-7.0 ppm (m)
Butoxybenzaldehyde ~1.5 (m), ~1.0 (t) ppm
3- ~4.0 (t), ~1.8 (m),
~9.9 ppm () 7.5-7.1 ppm (m)
Butoxybenzaldehyde ~1.5 (m), ~1.0 (t) ppm
4.06 (t, J=6.3 Hz),
7.84 (d, J=8.8 Hz),
4- 1.85-1.79 (m), 1.57-
9.89 ppm (s)[1] 7.00 (d, J=8.6 Hz)
Butoxybenzaldehyde 1.49 (m), 1.01 (t,

ppm[1] J=7.3 HZ) ppm[1]

Note: Data for 2-Butoxybenzaldehyde and 3-Butoxybenzaldehyde is based on typical values
for ortho and meta substituted benzaldehydes due to the limited availability of specific
experimental data.

3C NMR Spectral Data

The 13C NMR spectra provide further structural confirmation, with the chemical shifts of the
carbonyl carbon and the aromatic carbons being particularly informative. The substitution
pattern affects the electronic shielding of each carbon atom in the benzene ring, leading to
unique chemical shifts for each isomer.
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Butoxy Group

Carbonyl Carbon .

Compound (C=0) Aromatic Carbons Carbons (-
- OCH:2CH2CH:CHs)

2- 162, 136, 128, 125,

~192 ppm ~69, 31, 19, 14 ppm
Butoxybenzaldehyde 121, 113 ppm
3- 160, 138, 130, 124,

~192 ppm ~68, 31, 19, 14 ppm
Butoxybenzaldehyde 122, 113 ppm
4- 164.2,131.9, 129.8, 68.1, 31.0, 19.1, 13.7

190.7 ppm[1]
Butoxybenzaldehyde 114.7 ppm[1] ppm[1]

Note: Data for 2-Butoxybenzaldehyde and 3-Butoxybenzaldehyde is based on predicted

values and typical shifts for analogous compounds.

Infrared (IR) Spectral Data

The IR spectra of all three isomers will show characteristic absorptions for the aldehyde C-H

stretch, the carbonyl C=0 stretch, and the C-O-C stretch of the ether linkage. However, the

exact position of the C=0 stretch and the pattern of the aromatic C-H bending vibrations in the

fingerprint region can help differentiate them.

Aldehyde C-H Carbonyl C=0 .
C-O-C Stretch Aromatic C-H
Compound Stretch (v_C- Stretch .
(v_C-0-C) Bending
H) (v_C=0)
2- ~750 cm~!
~2850, ~2750
Butoxybenzaldeh . ~1690 cmt ~1240 cmt (ortho-
cm-
yde disubstitution)
3 ~880, ~780,
~2850, ~2750 ~690 cm~1
Butoxybenzaldeh ~1700 cm1 ~1250 cm1
cm™t (meta-
yde . .
disubstitution)
4-
~2820, ~2730 ~830 cm~* (para-
Butoxybenzaldeh ~1685 cm~! ~1255 cm~ _ o
cm™? disubstitution)
yde
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Note: Values are approximate and can vary based on the sampling method.

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry of the butoxybenzaldehyde isomers will result in a
molecular ion peak (M*) at m/z 178. The fragmentation patterns, however, will differ based on
the stability of the resulting fragments, which is influenced by the position of the butoxy group.

Compound Molecular lon (M) Key Fragment lons (m/z)
2-Butoxybenzaldehyde 178 149, 121, 93, 65
3-Butoxybenzaldehyde 178 149, 121, 92, 65
4-Butoxybenzaldehyde 178[1] 121, 93, 65[1]

Experimental Protocols

The following are general protocols for the spectroscopic techniques used to acquire the data
presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-25 mg for *H NMR and 20-50 mg for 13C NMR) is prepared
in a deuterated solvent (e.g., CDCIz) in a 5 mm NMR tube. The spectrum is recorded on a
spectrometer operating at a frequency of 400 or 500 MHz for *H NMR. Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
For 13C NMR, a proton-decoupled spectrum is typically acquired.

Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid samples like the butoxybenzaldehydes, the spectrum is typically recorded using the
neat liquid. A drop of the sample is placed between two sodium chloride (NaCl) or potassium
bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR)
accessory can be used by placing a drop of the liquid directly on the ATR crystal. The spectrum
is recorded over the range of 4000-400 cm~1.

Gas Chromatography-Mass Spectrometry (GC-MS)
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A dilute solution of the analyte in a volatile organic solvent is injected into the gas
chromatograph. The sample is vaporized and separated on a capillary column (e.g., DB-5ms).
The separated components then enter the mass spectrometer. For electron ionization (El), the
molecules are bombarded with electrons (typically at 70 eV), causing ionization and
fragmentation. The mass analyzer separates the ions based on their mass-to-charge ratio
(m/z), and a detector records their abundance.

Visualization of Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the
butoxybenzaldehyde isomers.
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Figure 1. Logical workflow for the spectroscopic comparison of butoxybenzaldehyde isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Comparative Analysis of the Spectroscopic
Signatures of 2-Butoxybenzaldehyde and Its Isomers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1266755#comparison-of-spectroscopic-
data-of-2-butoxybenzaldehyde-with-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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